molecular formula C12H12O2 B1589796 2,6-Bis(hydroxymethyl)naphthalene CAS No. 5859-93-8

2,6-Bis(hydroxymethyl)naphthalene

Cat. No.: B1589796
CAS No.: 5859-93-8
M. Wt: 188.22 g/mol
InChI Key: SSFGHKDDKYEERH-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)naphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, featuring hydroxymethyl groups at the 2 and 6 positions of the naphthalene ring system. This compound is known for its white to light yellow powder appearance and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Bis(hydroxymethyl)naphthalene can be synthesized through several methods, including the hydroxylation of naphthalene derivatives. One common approach involves the reaction of naphthalene with formaldehyde in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of reaction parameters is maintained to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkyl halides under appropriate conditions.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Alcohols or alkanes can be formed.

  • Substitution: Substituted naphthalenes or other derivatives may result from these reactions.

Scientific Research Applications

2,6-Bis(hydroxymethyl)naphthalene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: As a building block for synthesizing more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and other biological molecules.

  • Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 1,4-Naphthalenediol

  • 2,7-Dihydroxynaphthalene

  • 1,8-Naphthalic anhydride

Properties

IUPAC Name

[6-(hydroxymethyl)naphthalen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFGHKDDKYEERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472651
Record name 2,6-Bis(hydroxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5859-93-8
Record name 2,6-Bis(hydroxymethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-naphthalene dicarboxylic acid dimethyl (5.00 g) was dissolved in anhydrous THF (150 ml) and added with lithium aluminum hydride (1.55 g) under ice-cooling, followed by stirring at room temperature for 2 hours under a nitrogen atmosphere. After completion of the reaction, methanol and an aqueous potassium sodium tartrate solution were added to the solution in this order and the whole was stirred overnight. The solution was subjected to extraction with chloroform and ethyl acetate and the extract was then washed with saturated saline solution. Subsequently, the organic layer was dried with anhydrous sodium sulfate and the solvent was distilled off, thereby obtaining the subject compound (3.90 g) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the biocatalytic production of 2,6-Bis(hydroxymethyl)naphthalene unique?

A1: The research presented in the paper [] details a novel method for producing this compound from 2,6-dimethylnaphthalene. Unlike traditional chemical synthesis, this process utilizes a recombinant microorganism containing the enzyme Xylene monooxygenase. This enzyme catalyzes the specific oxidation of the methyl groups in 2,6-dimethylnaphthalene to their corresponding hydroxymethyl groups, resulting in the formation of this compound, as well as other valuable intermediates like 6-methyl-2-hydroxymethylnaphthalene, 6-methyl-2-naphthoic acid, and 2,6-naphthalenedicarboxylic acid. This biocatalytic approach offers potential advantages in terms of selectivity, environmental impact, and the ability to operate under milder reaction conditions compared to conventional chemical synthesis methods.

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